N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a benzimidazole moiety, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzimidazole intermediates, followed by their coupling through a sulfonamide linkage. Key steps include:
Formation of 4,6-dimethylpyrimidine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 1-methylbenzimidazole: This involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The final step involves the reaction of the pyrimidine and benzimidazole intermediates with a sulfonyl chloride reagent to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. Detailed studies using computational and experimental methods are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide: Similar structure but lacks the benzimidazole moiety.
N-(4-methylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide: Similar structure with a single methyl group on the pyrimidine ring.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide is unique due to the presence of both dimethylpyrimidine and benzimidazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-12-15(2)24-21(23-14)26-30(28,29)17-10-8-16(9-11-17)22-13-20-25-18-6-4-5-7-19(18)27(20)3/h4-12,22H,13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJIXYPBIAHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=NC4=CC=CC=C4N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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